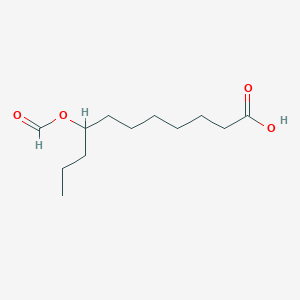

8-(Formyloxy)undecanoic acid

Description

Contextualization within Fatty Acid and Ester Chemistry

Fatty acids are fundamental building blocks of lipids, consisting of a hydrocarbon chain terminating in a carboxylic acid group. hmdb.ca They can be saturated or unsaturated and vary in chain length. rsc.org Undecanoic acid, the backbone of the title compound, is an eleven-carbon saturated fatty acid. hmdb.ca The introduction of a formyloxy group transforms it into a fatty acid ester. Esters are a significant class of organic compounds formed by the reaction of an acid and an alcohol. In this case, the internal hydroxyl group of 8-hydroxyundecanoic acid acts as the alcohol, reacting with formic acid to form the formate (B1220265) ester. This modification significantly alters the polarity and potential reactivity of the fatty acid chain.

The synthesis of such a compound would likely involve the formylation of 8-hydroxyundecanoic acid. oup.comresearchgate.net This process, the addition of a formyl group, is a common transformation in organic synthesis. rsc.org

Historical Perspectives in Chemical and Biological Investigations of Similar Formyloxy-Fatty Acids

The study of fatty acids has a rich history dating back to the late 18th and early 19th centuries with the pioneering work of chemists like Michel-Eugène Chevreul, who first isolated and characterized several fatty acids. nih.gov The subsequent understanding of their metabolism and essential role in biology was a landmark achievement in biochemistry. nih.gov

While specific historical research on 8-(formyloxy)undecanoic acid is not documented in readily available literature, the investigation of modified fatty acids, including those with ester functionalities, has been a continuous area of interest. For instance, the synthesis of various hydroxyalkenoic acids and their derivatives has been explored for decades. google.com Research into formyl-containing biological molecules, such as formyl-CoA, has shed light on metabolic pathways like the alpha-oxidation of certain fatty acids. ebi.ac.uk The study of formyl-substituted fatty acids, often arising from processes like hydroformylation, has also been a subject of chemical research. uva.nlmdpi.com These historical investigations into related compounds provide a foundational context for understanding the potential chemical and biological behavior of this compound.

Current Research Landscape and Emerging Areas of Inquiry for this compound

Currently, dedicated research focusing exclusively on this compound appears to be limited. Its existence is noted in chemical supplier databases, confirming its synthesis and availability for research purposes. labshake.comevitachem.com

The broader field of modified fatty acids, however, is an active area of investigation. Researchers are exploring the synthesis and bioactivity of various oxygenated fatty acids, known as octadecanoids, for their roles in mammalian pathophysiology. acs.org The functionalization of fatty acids is a strategy to create molecules with specific properties, such as fluorescent probes for biological imaging or compounds with potential therapeutic activities. rsc.orgchemsociety.org.ng

Given this context, several emerging areas of inquiry for this compound can be proposed:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its enantiomers would be a crucial first step. Detailed characterization using modern analytical techniques would provide a comprehensive understanding of its physicochemical properties.

Biological Activity Screening: Investigating the biological effects of this compound in various assays could uncover potential applications. This could include screening for antimicrobial, anti-inflammatory, or other pharmacological activities. The study of phenyl-substituted fatty acids and their interaction with enzymes like cytochrome P450 highlights the interest in how modifications to the fatty acid backbone influence their biological processing. mdpi.com

Materials Science Applications: As a bifunctional molecule with both a carboxylic acid and an ester group, it could serve as a monomer or an additive in the synthesis of novel polymers or other materials. The use of functionalized fatty acids as bioderived raw materials is a growing field of interest. mdpi.com

While the story of this compound is in its nascent stages, the foundation of fatty acid and ester chemistry, coupled with the ongoing exploration of modified lipids, provides a fertile ground for future research into this intriguing compound.

Chemical Data

| Property | Value |

| CAS Number | 184921-19-5 |

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.301 g/mol |

Data sourced from buysellchem.com

Structure

3D Structure

Properties

CAS No. |

184921-19-5 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

8-formyloxyundecanoic acid |

InChI |

InChI=1S/C12H22O4/c1-2-7-11(16-10-13)8-5-3-4-6-9-12(14)15/h10-11H,2-9H2,1H3,(H,14,15) |

InChI Key |

AUSJZAOMLCIDGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCCCC(=O)O)OC=O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Conformational Analysis of 8 Formyloxy Undecanoic Acid

Systematic IUPAC and Common Nomenclatures Applied to the Compound Class

The systematic name for 8-(formyloxy)undecanoic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived by identifying the parent chain, which is the eleven-carbon carboxylic acid, undecanoic acid. The formyloxy group (-OCHO) is treated as a substituent on this chain, located at the eighth carbon atom. iupac.org

Fatty acids and their derivatives are often referred to by common names, which are typically derived from their natural sources. wikidoc.orguio.no For instance, undecanoic acid is also known as undecylic acid. wikipedia.orgebi.ac.uknih.gov While there is no widely established common name for this compound itself, compounds of this class, which are esters of fatty acids, are generally referred to as fatty acid esters. feedandadditive.comifpenergiesnouvelles.fr The nomenclature can also be indicated using a symbolic representation, though this is more common for unsaturated fatty acids. libretexts.orglumenlearning.com

A breakdown of the IUPAC nomenclature is provided in the table below.

| Component | Description |

| Parent Hydride | Undecane |

| Principal Functional Group | Carboxylic Acid (-oic acid) |

| Parent Compound | Undecanoic acid |

| Substituent | Formyloxy group (-O-CHO) |

| Locant | 8 |

| Systematic Name | This compound |

Stereochemical Considerations and Enantiomeric Purity at the C-8 Position

The presence of a stereocenter at the C-8 position, the carbon atom to which the formyloxy group is attached, means that this compound can exist as a pair of enantiomers: (R)-8-(formyloxy)undecanoic acid and (S)-8-(formyloxy)undecanoic acid. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities.

The determination of enantiomeric purity is crucial in the synthesis and characterization of chiral molecules. For hydroxy fatty acids, which are precursors to formyloxy derivatives, several methods are employed to determine enantiomeric excess (ee). These methods can be adapted for this compound.

One common approach involves the derivatization of the chiral center with a chiral resolving agent to form diastereomers, which can then be separated and quantified using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govaocs.org For example, the corresponding 8-hydroxyundecanoic acid could be esterified with a chiral acid, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to form diastereomeric esters whose ratios can be determined by NMR spectroscopy or chromatography. uu.nlnih.gov

High-performance liquid chromatography using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers directly, without the need for derivatization. nih.govaocs.org

Table of Methods for Determining Enantiomeric Purity:

| Method | Principle | Application to this compound |

| Chiral Derivatization followed by Chromatography/NMR | Conversion of enantiomers into diastereomers with a chiral resolving agent, allowing for separation and quantification. | The precursor, 8-hydroxyundecanoic acid, can be derivatized with an agent like Mosher's acid. uu.nlnih.gov |

| Chiral HPLC | Direct separation of enantiomers on a column with a chiral stationary phase. | Can potentially separate the (R) and (S) enantiomers of this compound directly. nih.govaocs.org |

| Optical Rotation | Measurement of the rotation of plane-polarized light. The specific rotation is proportional to the enantiomeric excess. | While a fundamental property, it can be less accurate for compounds with low specific rotations. uu.nl |

Conformational Isomerism and Energy Minima in Solution and Solid States

In the solid state, the molecules are typically packed in a more ordered, crystalline lattice. Long-chain esters often align themselves with their chains adjacent to one another to maximize van der Waals interactions. royalsocietypublishing.org The conformation in the solid state is likely to be a single, low-energy conformer, which may or may not be the most stable conformer in solution. nih.gov Techniques such as X-ray diffraction and solid-state NMR can provide insights into the solid-state conformation. researchgate.net

Factors Influencing Conformation:

| Factor | Description |

| Torsional Strain | Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are favored. maricopa.edu |

| Steric Hindrance | Repulsive interactions between non-bonded atoms or groups. Anti conformations of bulky groups are generally preferred. |

| Dipole-Dipole Interactions | Interactions between the polar formyloxy and carboxylic acid groups can influence the folding of the chain. |

| Solvent Effects | The polarity of the solvent can affect the relative energies of different conformers. nih.gov |

| Crystal Packing Forces | In the solid state, intermolecular forces dictate the preferred conformation to achieve an optimal crystal lattice. royalsocietypublishing.org |

Isotopic Labeling Strategies for Mechanistic Research Involving this compound

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. researchgate.netnih.gov By replacing specific atoms in this compound with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can trace the fate of the molecule or specific fragments through a chemical or biological process. nih.gov

Several strategies can be envisioned for the isotopic labeling of this compound, depending on the research question.

¹³C-Labeling: The carboxylic acid carbon (C-1) or the formyl carbon can be labeled with ¹³C to study decarboxylation reactions or the metabolism of the formyl group, respectively. The synthesis of fatty acids labeled at the carboxylic acid group is a common practice. acs.org

²H (Deuterium) Labeling: Deuterium can be introduced at various positions along the alkyl chain. For instance, labeling at C-8 would be useful for studying reactions involving the C-H bond at the stereocenter. Selective deuteration of fatty acids can be achieved through various synthetic methods. researchgate.net Fully deuterated undecanoic acid (undecanoic acid-d21) is also commercially available as a starting material. fbreagents.com

¹⁸O-Labeling: The oxygen atoms of the formyloxy group or the carboxylic acid group can be labeled with ¹⁸O. This can provide insights into ester hydrolysis mechanisms or the fate of the oxygen atoms during metabolic transformations. acs.org

Potential Isotopic Labeling Strategies:

| Isotope | Position of Label | Potential Application |

| ¹³C | C-1 (Carboxyl) | Studying decarboxylation reactions. |

| ¹³C | Formyl Carbon | Tracing the metabolism of the formyl group. |

| ²H | C-8 | Investigating reactions at the stereocenter. |

| ²H | Various positions on the alkyl chain | Probing the mechanism of enzymatic modifications. |

| ¹⁸O | Formyloxy Oxygen | Elucidating ester hydrolysis mechanisms. |

| ¹⁸O | Carboxyl Oxygen | Following the fate of the carboxylic acid group in metabolic pathways. |

Chemical Synthesis and Derivatization Strategies for 8 Formyloxy Undecanoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification for 8-(Formyloxy)undecanoic acid

A retrosynthetic analysis of this compound (1) provides a logical framework for identifying key precursors and planning its synthesis. The primary disconnection is the ester linkage of the formyloxy group, which leads to 8-hydroxyundecanoic acid (2) and a suitable formylating agent, such as formic acid. This disconnection is strategically sound as the formation of an ester from an alcohol and a carboxylic acid is a fundamental and well-established transformation in organic chemistry.

Further disconnection of the 8-hydroxyundecanoic acid (2) backbone is necessary to arrive at simpler, more readily available starting materials. A logical approach is a disconnection at the C7-C8 bond, which could conceptually lead to precursors such as a seven-carbon aldehyde and a four-carbon nucleophile. However, a more practical approach involves the identification of a key intermediate that can be synthesized through established synthetic routes. One such key precursor is 8-oxoundecanoic acid (3). The reduction of the ketone functionality in 3 would directly yield the secondary alcohol in 2. The synthesis of 8-oxoundecanoic acid itself can be envisioned from precursors such as suberic acid derivatives and propyl magnesium bromide, or through the oxidation of an appropriate unsaturated fatty acid.

An alternative retrosynthetic strategy for 2 would involve the regioselective functionalization of an undecanoic acid derivative. This could be achieved through a C-H activation/oxidation approach, although achieving high regioselectivity at the C8 position of a saturated fatty acid chain is a significant challenge.

Therefore, the most plausible retrosynthetic pathway identifies 8-hydroxyundecanoic acid (2) as the immediate precursor to this compound (1), and 8-oxoundecanoic acid (3) as a key intermediate for the synthesis of 2.

Figure 1: Retrosynthetic Analysis of this compound

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Number | Chemical Name | Rationale for Selection |

| 2 | 8-Hydroxyundecanoic acid | Immediate precursor to the target molecule via esterification. |

| 3 | 8-Oxoundecanoic acid | A key intermediate that can be selectively reduced to 8-hydroxyundecanoic acid. |

Total Synthesis Methodologies of this compound

The total synthesis of this compound can be approached through a series of well-defined steps, focusing on the efficient construction of the key intermediate, 8-hydroxyundecanoic acid, followed by the introduction of the formyloxy group.

The final step in the proposed synthesis is the esterification of 8-hydroxyundecanoic acid with a formylating agent. The direct esterification with formic acid is a common method. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product.

Alternative formylating agents can also be employed to achieve this transformation under milder conditions. For instance, the use of mixed anhydrides, such as acetic formic anhydride, can facilitate the formylation of alcohols. Another approach involves the use of activating agents with formic acid.

Optimization of the esterification reaction would involve screening various catalysts, reaction temperatures, and methods for water removal to maximize the yield of the desired formate (B1220265) ester while minimizing side reactions, such as dehydration of the secondary alcohol.

Table 2: Representative Conditions for the Formylation of Secondary Alcohols

| Formylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Formic Acid | H₂SO₄ | Toluene | Reflux | 70-85 |

| Formic Acid | Iodine | Solvent-free | Room Temperature | 85-95 |

| Ethyl Formate | Amberlyst-15 | None | Room Temperature | 90-98 |

| Paraformaldehyde | Au/TiO₂ | Toluene | 80 | 92-99 |

A crucial aspect of the total synthesis is the introduction of the hydroxyl group at the C8 position of the undecanoic acid backbone. A robust method to achieve this is through the synthesis and subsequent reduction of 8-oxoundecanoic acid. The synthesis of 8-oxoundecanoic acid can be accomplished through several routes, including the acylation of a suitable organometallic reagent with a derivative of a dicarboxylic acid, such as the acid chloride of suberic acid monomethyl ester.

An alternative, more modern approach would be the regioselective oxidation of a C-H bond in undecanoic acid. While challenging, recent advances in catalysis have shown promise in the directed oxidation of aliphatic chains. This would offer a more atom-economical route to the desired 8-hydroxyundecanoic acid.

Once 8-oxoundecanoic acid is obtained, its reduction to 8-hydroxyundecanoic acid can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to secondary alcohols and would be a suitable choice for this transformation.

The C8 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For applications where stereochemistry is important, a stereoselective synthesis is required. This can be achieved by the asymmetric reduction of the prochiral ketone, 8-oxoundecanoic acid.

A number of chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones. These include borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) or catalytic hydrogenation using a chiral metal complex. The choice of catalyst and reaction conditions would determine the enantiomeric excess (e.e.) of the resulting 8-hydroxyundecanoic acid.

Alternatively, a racemic mixture of 8-hydroxyundecanoic acid could be resolved into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent hydrolysis.

Table 3: Potential Methods for Stereoselective Reduction of 8-Oxoundecanoic acid

| Method | Chiral Reagent/Catalyst | Typical e.e. (%) |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine | >90 |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex | >95 |

| Enzymatic Reduction | Ketoreductase enzymes | >99 |

In the synthetic sequence leading to this compound, the use of protecting groups, particularly for the carboxylic acid functionality, is essential to prevent unwanted side reactions. For instance, during the reduction of the keto group in 8-oxoundecanoic acid with a hydride-based reducing agent, the acidic proton of the carboxylic acid would react first. Therefore, the carboxylic acid must be protected, commonly as an ester.

A methyl or ethyl ester is a common choice for protecting a carboxylic acid. These can be formed through Fischer esterification and are generally stable to the conditions used for ketone reduction. Following the reduction of the ketone and the subsequent formylation of the resulting hydroxyl group, the protecting ester can be removed by hydrolysis under basic or acidic conditions to yield the final product.

The choice of protecting group is critical and must be compatible with all subsequent reaction conditions. The deprotection step should be planned to occur at a late stage in the synthesis to avoid complications with the free carboxylic acid.

Table 4: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Protection Method | Deprotection Conditions | Stability |

| Methyl Ester | CH₃OH, H⁺ | NaOH, H₂O or LiOH, H₂O | Stable to mild acid and base, sensitive to strong nucleophiles. |

| Benzyl Ester | BnOH, H⁺ | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenolysis. |

| tert-Butyl Ester | Isobutylene, H⁺ | Trifluoroacetic acid | Stable to base and nucleophiles, removed under acidic conditions. |

| Silyl Ester | Silyl chloride, base | Fluoride source (e.g., TBAF) | Labile to acid and base, easily cleaved. |

Semisynthesis of this compound from Natural Precursors

A semisynthetic approach to this compound could offer a more sustainable and potentially more efficient route by utilizing readily available natural products as starting materials. A promising candidate for this approach is ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), the major fatty acid component of castor oil.

Ricinoleic acid possesses a hydroxyl group and a double bond, which can be chemically manipulated. A potential strategy involves the oxidative cleavage of the double bond in ricinoleic acid. Ozonolysis, followed by an oxidative workup, would cleave the C18 chain, yielding azelaic acid and 2-hydroxynonanoic acid. While this does not directly provide an 11-carbon chain, it illustrates the principle of cleaving larger fatty acids.

A more tailored approach would be to utilize a different cleavage reaction or a different starting material. For instance, the pyrolysis of ricinoleic acid is known to produce undecylenic acid and heptanal. Undecylenic acid could then be functionalized at the C8 position, although this would still require regioselective methods.

Alternatively, a microbiological or enzymatic approach could be employed to introduce a hydroxyl group at the C8 position of a suitable C11 fatty acid precursor derived from a natural source. Biocatalysis offers the potential for high regioselectivity and stereoselectivity under mild reaction conditions.

Derivatization of this compound for Structure-Activity Relationship Studies

A systematic investigation into the SAR of this compound necessitates the synthesis of a library of analogues with targeted modifications. These derivatization strategies are centered on three key areas: the formyloxy moiety, the fatty acid chain, and the carboxylic acid terminus for conjugation.

The formyloxy group at the 8-position is a critical determinant of the molecule's polarity and hydrogen bonding capabilities. Altering this group can provide significant insights into the structural requirements for biological activity.

Ester Homologation and Variation: A primary strategy involves replacing the formyl group with other acyl groups of varying chain lengths and electronic properties. This can be achieved by first hydrolyzing the formate ester of a suitable precursor, 8-hydroxyundecanoic acid, followed by re-esterification with different acyl chlorides or anhydrides. For instance, reaction with acetyl chloride would yield 8-(acetyloxy)undecanoic acid, while using benzoyl chloride would introduce an aromatic moiety.

Bioisosteric Replacement: To explore the importance of the ester linkage itself, bioisosteric replacements can be introduced. wikipedia.orgnih.govhmdb.cawikipedia.org For example, the ester oxygen can be replaced with a nitrogen atom to form an amide, or with a sulfur atom to form a thioester. These modifications can impact the molecule's metabolic stability and hydrogen bonding patterns. The synthesis of an 8-aminoundecanoic acid precursor would be required, which could then be formylated to yield 8-(formamido)undecanoic acid.

A representative series of modifications to the formyloxy moiety is presented in the interactive table below.

| Modification | Example Derivative Name | Rationale for Modification |

| Ester Homologation | 8-(Acetyloxy)undecanoic acid | Investigate effect of increased steric bulk and lipophilicity. |

| Aromatic Ester | 8-(Benzoyloxy)undecanoic acid | Introduce aromatic interactions. |

| Ether Linkage | 8-Methoxyundecanoic acid | Remove carbonyl for hydrogen bond donation and assess impact on polarity. |

| Amide Bioisostere | 8-(Formamido)undecanoic acid | Alter hydrogen bonding capacity and metabolic stability. |

The undecanoic acid backbone provides a lipophilic scaffold that influences the molecule's interaction with biological membranes and protein binding pockets. Systematic modifications to the chain length and the introduction of unsaturation are key strategies in SAR studies.

Chain Length Variation: Homologues of this compound with shorter or longer fatty acid chains can be synthesized to probe the optimal lipophilicity for a given biological target. For instance, starting from the corresponding ω-hydroxy fatty acids, formyloxy derivatives of octanoic acid (C8) or tridecanoic acid (C13) can be prepared. The synthesis of these precursors often involves multi-step processes, potentially starting from commercially available diols or unsaturated fatty acids.

Introduction of Unsaturation: The introduction of double or triple bonds into the fatty acid chain can impart conformational rigidity and provide sites for specific interactions. For example, an analogue with a double bond could be synthesized from an unsaturated precursor like 10-undecenoic acid. masterorganicchemistry.com The position and geometry (cis or trans) of the unsaturation are critical variables to explore. The synthesis of these unsaturated analogues can be challenging, often requiring stereoselective methods to control the double bond geometry.

The following interactive table summarizes key alterations to the fatty acid chain.

| Modification | Example Derivative Name | Rationale for Modification |

| Chain Shortening | 6-(Formyloxy)nonanoic acid | Decrease lipophilicity and overall size. |

| Chain Elongation | 10-(Formyloxy)tridecanoic acid | Increase lipophilicity and explore larger binding pockets. |

| Introduction of a Double Bond | 8-(Formyloxy)undec-10-enoic acid | Introduce conformational constraint and potential for π-π interactions. |

| Introduction of a Triple Bond | 8-(Formyloxy)undec-10-ynoic acid | Provide a linear, rigid element and a bioorthogonal handle for click chemistry. |

To investigate the molecular targets and cellular fate of this compound, it is often necessary to conjugate it to reporter molecules such as fluorescent dyes or to biomolecules like peptides. These strategies typically involve activation of the terminal carboxylic acid.

Activation of the Carboxylic Acid: The carboxylic acid can be activated using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an active ester. This active ester can then react with primary amines on fluorescent probes, biotin, or peptides to form a stable amide linkage.

Fluorescent Probes: Conjugation to fluorescent dyes like fluorescein, rhodamine, or BODIPY allows for the visualization of the fatty acid analogue within cells and tissues. libretexts.orglibretexts.org The choice of fluorophore depends on the specific imaging application, considering factors like excitation and emission wavelengths, photostability, and quantum yield.

Bioconjugation with Peptides: Linking the fatty acid to peptides can enhance their cell permeability or direct them to specific cellular compartments. wikipedia.orgchemicalbook.comresearchgate.netresearchgate.net The conjugation can be achieved through the activated ester method described above, targeting the N-terminus or lysine (B10760008) side chains of the peptide.

Click Chemistry: For more efficient and specific conjugation, "click chemistry" can be employed. This would involve synthesizing an analogue of this compound that contains a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group. This group can then react specifically with a complementary group on a probe or bioconjugate via a copper-catalyzed or strain-promoted cycloaddition reaction.

An overview of common conjugation strategies is provided in the interactive table below.

| Conjugation Strategy | Conjugated Moiety | Application |

| Amide Bond Formation | Fluorescent Dye (e.g., BODIPY) | Cellular imaging and localization studies. |

| Amide Bond Formation | Biotin | Affinity purification of binding partners. |

| Amide Bond Formation | Peptide | Targeted delivery or modulation of peptide properties. |

| Click Chemistry | Azide- or Alkyne-containing Probe | Highly specific and efficient labeling in complex biological systems. |

No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature, no data was found concerning the natural occurrence, isolation, or biosynthetic pathways of the chemical compound This compound . Consequently, it is not possible to generate an article based on the provided outline.

The search for information regarding the identification of this compound in various biological matrices, including microbial, plant, and animal sources, yielded no results. Similarly, inquiries into advanced methodologies for the isolation and purification of this specific compound, such as chromatographic separations or extraction techniques, did not provide any relevant findings.

The available scientific and chemical databases appear to lack any mention of "this compound," suggesting it may be a compound that has not been discovered in nature, synthesized, or characterized. Research primarily identifies and discusses the related compound, undecanoic acid. However, information regarding the formyloxy derivative specified in the query is absent from the public domain of scientific research.

Therefore, the requested content for the following sections and subsections cannot be provided:

Natural Occurrence, Isolation, and Biosynthetic Pathways of 8 Formyloxy Undecanoic Acid

Advanced Isolation and Purification Methodologies

Solid-Phase Extraction and Liquid-Liquid Extraction Optimization for the Compound

Without any foundational research on this specific molecule, the creation of a scientifically accurate and informative article as per the detailed instructions is not feasible.

Elucidation of Biosynthetic Precursors and Pathways of 8-(Formyloxy)undecanoic acid

Origin of the Undecanoic Acid Backbone

The foundation of this compound is its eleven-carbon undecanoic acid backbone. As an odd-chain fatty acid, its biosynthesis differs slightly from the more common even-chain fatty acids. The synthesis of even-chain fatty acids typically initiates with acetyl-CoA. In contrast, the biosynthesis of odd-chain fatty acids begins with a different primer unit. wikipedia.orgwikipedia.org

The key precursor for the undecanoic acid backbone is propionyl-CoA, a three-carbon molecule. wikipedia.org This primer is then extended by the sequential addition of two-carbon units derived from malonyl-CoA, a process carried out by the fatty acid synthase (FAS) complex. wikipedia.orgcsun.edunih.gov The condensation of propionyl-CoA with malonyl-ACP (acyl carrier protein) initiates the elongation cycles. Each cycle involves a series of reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the growing acyl chain. For undecanoic acid (a C11 fatty acid), this process would involve the initial propionyl-CoA (C3) followed by four cycles of elongation, each adding a two-carbon unit from malonyl-CoA.

The availability of the propionyl-CoA precursor is a critical factor in the production of odd-chain fatty acids. Propionyl-CoA can be generated through several metabolic pathways, including the catabolism of certain amino acids (such as isoleucine, valine, and threonine), the breakdown of odd-chain fatty acids themselves, or via the methylmalonyl-CoA pathway. frontiersin.org

Table 1: Key Precursors in Undecanoic Acid Biosynthesis

| Precursor | Role in Biosynthesis | Metabolic Origin |

|---|---|---|

| Propionyl-CoA | Serves as the primer for the odd-chain fatty acid synthase machinery. | Catabolism of specific amino acids (isoleucine, valine), β-oxidation of odd-chain fatty acids. |

| Malonyl-CoA | Provides the two-carbon units for the elongation of the fatty acid chain. | Carboxylation of acetyl-CoA by acetyl-CoA carboxylase. |

Enzymatic Formylation Mechanisms at the C-8 Position

The introduction of a formyloxy group (-OCHO) at the C-8 position of the undecanoic acid backbone is a crucial step that confers the unique chemical properties to this compound. This modification is an esterification reaction where a hydroxyl group on the fatty acid is reacted with a formic acid derivative. The biosynthesis likely proceeds through an initial hydroxylation of the fatty acid, followed by a formylation step.

The initial hydroxylation at the C-8 position is likely catalyzed by a specific hydroxylase enzyme. Enzymes such as cytochrome P450 monooxygenases are well-known for their ability to introduce hydroxyl groups at specific positions on a variety of substrates, including fatty acids. These enzymes are often involved in the production of modified or specialized metabolites.

Following hydroxylation, the resulting 8-hydroxyundecanoic acid would undergo formylation. This reaction would be catalyzed by a formyltransferase. wikipedia.org These enzymes utilize a formyl group donor, such as 10-formyltetrahydrofolate (10-CHO-THF), to transfer the formyl group to the hydroxyl acceptor. While formyltransferases are known to be involved in other metabolic pathways like purine biosynthesis, the specific enzyme responsible for the formylation of a fatty acid at the C-8 position would likely be a highly specialized enzyme. wikipedia.org The reaction would proceed via a nucleophilic attack of the hydroxyl group on the formyl carbon of the donor molecule, resulting in the formation of the formate (B1220265) ester.

Key Enzymes and Gene Clusters Involved in Biosynthesis

The biosynthesis of a specialized metabolite like this compound is expected to be carried out by a dedicated set of enzymes encoded by genes that may be organized in a biosynthetic gene cluster. nih.govbiorxiv.org This clustering allows for the coordinated expression of all the necessary enzymes for the pathway.

Table 2: Putative Key Enzymes in this compound Biosynthesis

| Enzyme | Putative Function | Gene Class |

|---|---|---|

| Propionyl-CoA Carboxylase | Involved in the generation of propionyl-CoA precursor. | Carboxylase |

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of the undecanoic acid backbone. | Synthase |

| Cytochrome P450 Hydroxylase | Introduces a hydroxyl group at the C-8 position of undecanoic acid. | Monooxygenase |

The identification of such a gene cluster would involve genomic analysis of the producing organism. Key features of these clusters often include genes encoding the core biosynthetic enzymes (like FAS components, hydroxylases, and formyltransferases) as well as genes for regulatory proteins and transporters. In some cases, the genes for the biosynthesis of modified fatty acids have been found to be co-localized and co-regulated, which supports the gene cluster hypothesis. nih.govbiorxiv.org

Regulation of Biosynthetic Gene Expression

The production of this compound is likely to be tightly regulated to ensure its synthesis occurs at the appropriate time and in the correct amount. The regulation of fatty acid biosynthesis can occur at multiple levels, including transcriptional control of the biosynthetic genes and allosteric regulation of the enzymes involved. nih.govannualreviews.orglibretexts.org

Transcriptional regulation is a primary mechanism for controlling the expression of biosynthetic gene clusters. The expression of these genes is often controlled by specific transcription factors that can be activated or repressed by developmental cues or environmental stimuli. For instance, in some bacteria, the expression of fatty acid biosynthetic genes is controlled by repressors that are inactivated in the presence of fatty acid precursors. nih.gov

Allosteric regulation provides a more immediate level of control over enzyme activity. For example, acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis, is often allosterically regulated by molecules such as citrate (an activator) and long-chain acyl-CoAs (inhibitors). libretexts.org Similar regulatory mechanisms could be in place for the specific enzymes involved in the biosynthesis of this compound, allowing the cell to fine-tune the production of this compound in response to metabolic changes.

Metabolic Transformations and Fate of 8 Formyloxy Undecanoic Acid

In Vitro Enzymatic Hydrolysis of the Formyloxy Ester Linkage

The initial and rate-limiting step in the metabolism of 8-(Formyloxy)undecanoic acid is the hydrolysis of the formyloxy ester linkage. This reaction releases formic acid and 8-hydroxyundecanoic acid. This biotransformation is catalyzed by a class of enzymes known as carboxylesterases. In the absence of a catalyst, the hydrolysis of esters can be slow; however, enzymes significantly lower the activation energy barrier, allowing the reaction to proceed at a biologically relevant rate oit.edu.

The hydrolysis of the ester bond in this compound is carried out by carboxylesterases, which are broadly categorized into non-specific esterases and lipases nih.govresearchgate.net. The distinction between these two groups is primarily based on their substrate specificity and the physical state of the substrate nih.govnih.gov.

Esterases (EC 3.1.1.1): These enzymes typically hydrolyze water-soluble esters with short-chain acyl groups nih.govresearchgate.net. They generally exhibit maximal activity towards substrates in solution nih.gov. Given the short-chain nature of the formyl group, esterases are potential candidates for catalyzing the hydrolysis of this compound.

Lipases (EC 3.1.1.3): In contrast, lipases are specialized in hydrolyzing water-insoluble long-chain triacylglycerols nih.govresearchgate.net. A key characteristic of lipases is their activation at the lipid-water interface nih.gov. The long undecanoic acid chain of the molecule could facilitate interaction with lipases, making them also capable of cleaving the formyloxy ester bond.

Some enzymes, like cutinase, exhibit properties that are intermediate between esterases and lipases and can act on a broader range of substrates nih.govresearchgate.net. The specific enzymes responsible would likely be found in tissues rich in hydrolytic activity, such as the liver, kidneys, and plasma uomustansiriyah.edu.iq.

Table 1: General Comparison of Esterases and Lipases

| Feature | Esterases | Lipases |

|---|---|---|

| Primary Substrate | Water-soluble, short-chain esters | Water-insoluble, long-chain triglycerides |

| Catalytic Site | Generally exposed | Often covered by a lid/flap |

| Activation | Active on soluble substrates | Interfacial activation (lipid-water interface) |

| Substrate Specificity | Broad for short-chain alcohols and acids | Specific for long-chain fatty acids |

The enzymatic hydrolysis of esters typically follows Michaelis-Menten kinetics. The rate of reaction is dependent on substrate concentration, temperature, and pH. The kinetics of ester hydrolysis can be studied by monitoring the disappearance of the ester or the appearance of the product over time youtube.com. For this compound, this would involve measuring the formation of 8-hydroxyundecanoic acid.

The reaction rate is described by the Michaelis-Menten equation, where Vmax represents the maximum rate of reaction and Km (the Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Substrate specificity is a key characteristic of enzymes. While specific kinetic data for this compound is not available, general principles of esterase and lipase (B570770) specificity can be applied.

The efficiency of hydrolysis would be influenced by the length and branching of the carboxylic acid and alcohol moieties of the ester.

Esterases show a preference for shorter acyl chains, suggesting the formyl group would be readily accepted nih.gov.

Lipases, which prefer longer chains, might be more influenced by the 11-carbon undecanoic acid backbone in binding the substrate nih.gov.

Table 2: Hypothetical Kinetic Parameters for Hydrolysis of Various Esters

| Substrate | Enzyme Type | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Ethyl Acetate | Esterase | 5.2 | 150 |

| Tributyrin | Lipase | 2.5 | 250 |

| This compound | Esterase/Lipase | Hypothetical | Hypothetical |

| Vinyl Laurate | Lipase | 1.8 | 300 |

This table provides illustrative data to demonstrate the concept of varying kinetic parameters based on substrate and enzyme type.

Beta-Oxidation of the Undecanoic Acid Moiety in Model Systems

Following hydrolysis of the formyloxy group and subsequent oxidation of the 8-hydroxyl group to a ketone, the resulting oxo-undecanoic acid can enter the beta-oxidation pathway. Beta-oxidation is the primary catabolic process for breaking down fatty acids to generate energy wikipedia.org. This process occurs within the mitochondria and peroxisomes wikipedia.orgwikipedia.org.

Beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH wikipedia.org. For undecanoic acid (an 11-carbon fatty acid), the process is slightly different from that of even-chain fatty acids.

The undecanoyl-CoA would undergo four cycles of beta-oxidation.

Cycle 1: Undecanoyl-CoA (C11) → Nonanoyl-CoA (C9) + Acetyl-CoA

Cycle 2: Nonanoyl-CoA (C9) → Heptanoyl-CoA (C7) + Acetyl-CoA

Cycle 3: Heptanoyl-CoA (C7) → Valeryl-CoA (C5) + Acetyl-CoA

Cycle 4: Valeryl-CoA (C5) → Propionyl-CoA (C3) + Acetyl-CoA

The final product is propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.

Table 3: Metabolites Generated from Beta-Oxidation of Undecanoyl-CoA

| Cycle | Starting Acyl-CoA | Products |

|---|---|---|

| 1 | Undecanoyl-CoA (C11) | Nonanoyl-CoA (C9), Acetyl-CoA, FADH₂, NADH |

| 2 | Nonanoyl-CoA (C9) | Heptanoyl-CoA (C7), Acetyl-CoA, FADH₂, NADH |

| 3 | Heptanoyl-CoA (C7) | Valeryl-CoA (C5), Acetyl-CoA, FADH₂, NADH |

| 4 | Valeryl-CoA (C5) | Propionyl-CoA (C3), Acetyl-CoA, FADH₂, NADH |

Both mitochondria and peroxisomes are capable of performing beta-oxidation, but they have different primary substrates and enzymatic machinery researchgate.net.

Mitochondrial Beta-Oxidation: This is the primary pathway for the oxidation of short-, medium-, and long-chain fatty acids researchgate.net. Fatty acids must be activated to acyl-CoA esters and transported into the mitochondrial matrix via the carnitine shuttle libretexts.org. The process is tightly coupled to the electron transport chain to produce ATP.

Peroxisomal Beta-Oxidation: Peroxisomes are primarily responsible for the initial oxidation of very-long-chain fatty acids (greater than C-22) and branched-chain fatty acids wikipedia.org. However, they can also oxidize medium- and long-chain fatty acids nih.gov. Unlike in mitochondria, the first oxidation step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). Peroxisomal beta-oxidation is less efficient for ATP production and typically serves to shorten long-chain fatty acids to a length that can be further oxidized in mitochondria wikipedia.org.

Undecanoic acid, as a medium-chain fatty acid, would predominantly be oxidized in the mitochondria. However, under conditions where mitochondrial oxidation is impaired or overloaded, the peroxisomal pathway can provide an alternative route for its metabolism nih.gov.

Table 4: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial Pathway | Peroxisomal Pathway |

|---|---|---|

| Location | Mitochondrial Matrix | Peroxisome |

| Primary Substrates | Short, Medium, Long-Chain Fatty Acids | Very-Long-Chain, Branched-Chain Fatty Acids |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Electron Acceptor | FAD | O₂ (produces H₂O₂) |

| Energy Production | Coupled to ATP synthesis | Not directly coupled to ATP synthesis |

| Transport Mechanism | Carnitine Shuttle | ABCD Transporters |

Further Metabolic Conjugation and Excretion Pathways (Non-Human/In Vitro Models)

The undecanoic acid moiety or its beta-oxidation metabolites can undergo further biotransformation through conjugation reactions. These phase II metabolic pathways increase the water solubility of the compounds, facilitating their elimination from the body. In non-human and in vitro models, carboxylic acids are known to be substrates for several conjugation pathways nih.gov.

Glucuronidation: This involves the attachment of glucuronic acid to the carboxylic acid group, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronide is highly water-soluble.

Amino Acid Conjugation: The carboxylic acid can be conjugated with amino acids, most commonly glycine (B1666218) or taurine. This process involves the initial activation of the fatty acid to its CoA thioester, followed by transfer of the acyl group to the amino group of the amino acid uomustansiriyah.edu.iq.

Sulfate Conjugation: While less common for fatty acids, conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs), is another potential pathway.

These conjugation reactions primarily occur in the liver and kidneys uomustansiriyah.edu.iq. The resulting conjugates are then excreted, typically in urine or bile. The specific pathways and the extent of conjugation can vary significantly between different animal species.

Table 5: Potential Phase II Conjugation Pathways for Carboxylic Acid Metabolites

| Pathway | Endogenous Co-substrate | Enzyme Family | Resulting Conjugate |

|---|---|---|---|

| Glucuronidation | UDP-Glucuronic Acid | UGTs | Acyl Glucuronide |

| Amino Acid Conjugation | Glycine, Taurine | Acyl-CoA Synthetase, Acyl-CoA:amino acid N-acyltransferase | Acyl-Glycine/Taurine |

| Sulfation | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | SULTs | Acyl Sulfate |

Environmental Biodegradation and Biotransformation Pathways

Due to a lack of direct experimental data on the environmental fate of this compound, its metabolic transformations are predicted based on its chemical structure. As an ester of formic acid and 8-hydroxyundecanoic acid, the primary degradation pathway is expected to be the hydrolysis of the formyloxy ester bond. This initial cleavage would yield two primary metabolites: formic acid and 8-hydroxyundecanoic acid. The subsequent environmental fate of this compound is therefore determined by the biodegradation and abiotic degradation of these two resulting compounds.

Microbial Degradation in Soil and Aquatic Environments

The microbial degradation of this compound is anticipated to proceed through the breakdown of its hydrolysis products.

Formic Acid: Formic acid is a naturally occurring and simple organic acid that is readily biodegradable in both soil and aquatic environments. chemicalbook.comepa.gov Microorganisms capable of metabolizing formic acid are widespread. epa.govnih.gov Under aerobic conditions, it is degraded to carbon dioxide. epa.gov In anaerobic environments, it can be converted to carbon dioxide and methane. epa.gov Due to its high water solubility and low potential for adsorption to soil particles, it is expected to be highly mobile in soil. epa.gov However, its rapid biodegradation suggests a short environmental half-life. chemicalbook.com

8-Hydroxyundecanoic Acid: The microbial degradation of 8-hydroxyundecanoic acid is expected to follow pathways similar to those of other medium-chain fatty acids, such as undecanoic acid. hmdb.caresearchgate.net Bacteria that can utilize fatty acids as a carbon and energy source are common in both soil and water. nih.govmdpi.com The primary mechanism for the breakdown of straight-chain fatty acids is the β-oxidation pathway, which sequentially shortens the carbon chain. This process would ultimately lead to the complete mineralization of the compound to carbon dioxide and water under aerobic conditions. Various genera of bacteria, including Pseudomonas, Comamonas, Sphingobium, Azoarcus, and Rhodococcus, have been identified as capable of degrading similar compounds. nih.govmdpi.com

The table below summarizes the expected microbial degradation of the hydrolysis products of this compound.

| Compound | Environment | Degradation Pathway | End Products |

| Formic Acid | Aerobic Soil & Water | Oxidation | Carbon Dioxide |

| Formic Acid | Anaerobic Soil & Water | Methanogenesis | Methane, Carbon Dioxide |

| 8-Hydroxyundecanoic Acid | Aerobic Soil & Water | β-Oxidation | Carbon Dioxide, Water |

Molecular and Cellular Biology of 8 Formyloxy Undecanoic Acid and Its Analogues

Enzyme Inhibition and Activation Studies (In Vitro)

No studies detailing the inhibitory or activating effects of 8-(Formyloxy)undecanoic acid on any specific enzymes were identified.

Structure-Activity Relationships for Enzymatic Targets

Without data on its enzymatic activity, no structure-activity relationships can be established for this compound or its analogues.

Kinetic Characterization of Inhibition/Activation

The kinetic parameters (e.g., Kᵢ, IC₅₀) describing the interaction of this compound with any enzymatic target are not available in the public domain.

Gene Expression Profiling and Transcriptomic Responses in Model Systems

There is no published research on the effects of this compound on global gene expression.

Microarray and RNA-Seq Analysis

No microarray or RNA-Sequencing data are available for any model system treated with this compound.

Epigenetic Modulations (e.g., Histone Acetylation)

The influence of this compound on epigenetic mechanisms, such as histone acetylation, has not been investigated in any published study.

Membrane Interactions and Lipid Bilayer Perturbation Studies

No research has been conducted to characterize the interaction of this compound with biological membranes or its potential to perturb lipid bilayers.

Cellular Uptake and Transport Mechanisms (Non-Human Cell Lines)

The cellular uptake and transport of fatty acids are complex processes involving both passive diffusion across the plasma membrane and protein-mediated transport. While specific research on the cellular uptake and transport mechanisms of this compound in non-human cell lines is not currently available in the scientific literature, an understanding of its probable transport pathways can be inferred from studies on structurally similar medium-chain fatty acids (MCFAs) and other long-chain fatty acids.

The transport of fatty acids into cells is a critical step for their subsequent metabolic processing, including β-oxidation for energy production or incorporation into complex lipids. The mechanisms governing this uptake can vary depending on the specific fatty acid, the cell type, and the metabolic state of the cell. Generally, two main pathways are considered for fatty acid uptake:

Passive Diffusion: This mechanism is driven by the concentration gradient of the fatty acid between the extracellular environment and the cytoplasm. The lipophilic nature of fatty acids allows them to partition into the lipid bilayer of the cell membrane and subsequently "flip-flop" to the inner leaflet. This process is generally considered to be more significant for short- and medium-chain fatty acids. Given that this compound is a derivative of an eleven-carbon fatty acid, passive diffusion is likely to play a role in its cellular uptake.

Protein-Mediated Transport: This pathway involves specific membrane-bound proteins that facilitate the transport of fatty acids across the plasma membrane. This mechanism is saturable and can be competitively inhibited, indicating a finite number of transporters. Key proteins implicated in fatty acid transport include:

Fatty Acid Translocase (FAT/CD36): A heavily glycosylated membrane protein that binds to long-chain fatty acids and is believed to facilitate their transport into the cell.

Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): A peripheral membrane protein thought to be involved in the initial binding of fatty acids at the cell surface.

Fatty Acid Transport Proteins (FATPs): A family of integral membrane proteins (FATP1-6) that exhibit both transport and enzymatic (acyl-CoA synthetase) activity, effectively trapping the fatty acid inside the cell by converting it to its acyl-CoA derivative.

Research Findings from Analogous Compounds in Non-Human Cell Lines

To elucidate the potential uptake mechanisms of this compound, it is informative to examine studies conducted on similar fatty acids in well-characterized non-human cell lines, such as the human colon adenocarcinoma cell line, Caco-2. These cells are widely used as an in vitro model for intestinal absorption.

One study investigated the kinetics of fatty acid uptake in Caco-2 cells. The uptake of long-chain fatty acids, palmitate (16:0) and oleate (B1233923) (18:1), was found to be saturable, indicating a protein-mediated component to their transport nih.gov. In contrast, the uptake of the short-chain fatty acid octanoate (B1194180) (8:0) was linear up to a concentration of 10 µM, which is characteristic of passive diffusion nih.gov.

The presence of a formyloxy group at the 8-position of undecanoic acid introduces a polar functional group that could potentially influence its interaction with the cell membrane and transport proteins. This modification might alter the molecule's lipophilicity, which could affect its rate of passive diffusion. Furthermore, the formyloxy group could influence the binding affinity of the fatty acid for specific transporters.

The following table summarizes the kinetic parameters for the uptake of oleic acid and palmitic acid in Caco-2 cells, which provides a quantitative context for protein-mediated fatty acid transport.

| Fatty Acid | Apparent K_m (µM) | Transport Mechanism | Cell Line |

| Oleic Acid (18:1) | 0.3 | Saturable (Protein-Mediated) | Caco-2 |

| Palmitic Acid (16:0) | 0.3 | Saturable (Protein-Mediated) | Caco-2 |

| Octanoic Acid (8:0) | Not Applicable | Linear (Passive Diffusion) | Caco-2 |

Data sourced from a study on fatty acid uptake in Caco-2 human intestinal cells nih.gov.

It is important to note that while Caco-2 cells are of human origin, they are an established immortalized cell line widely used in preclinical, non-human studies of absorption and metabolism.

Further research is necessary to specifically characterize the cellular uptake and transport mechanisms of this compound in various non-human cell lines. Such studies would involve kinetic analyses to determine the contributions of both passive and active transport, as well as inhibition studies to identify the specific transport proteins involved.

Advanced Analytical Methodologies for 8 Formyloxy Undecanoic Acid

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of fatty acids and their derivatives due to its high sensitivity, selectivity, and versatility. nih.govnih.govcreative-proteomics.com When coupled with chromatographic separation techniques like liquid chromatography (LC), it provides a powerful platform for analyzing compounds like 8-(Formyloxy)undecanoic acid. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Structural Elucidation of the Compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound (C₁₂H₂₂O₄). By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a unique molecular formula, distinguishing the compound from other isobaric species.

Tandem mass spectrometry (MS/MS) is employed to glean structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.comyoutube.com For this compound, the precursor ion (e.g., [M-H]⁻ at m/z 229.1445 in negative ion mode or [M+H]⁺ at m/z 231.1591 in positive ion mode) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for the [M-H]⁻ ion would include:

Loss of formic acid (HCOOH): A neutral loss of 46.0055 Da, resulting in an ion corresponding to the undecenoic acid anion.

Cleavage at the ester bond: Generating fragments representing the formate (B1220265) anion and the hydroxylated undecanoic acid.

Chain cleavages: Fragmentation along the aliphatic chain, which is characteristic of fatty acids. libretexts.org

| Predicted m/z of Fragment Ion | Molecular Formula of Fragment | Proposed Structural Interpretation |

|---|---|---|

| 229.1445 | C₁₂H₂₁O₄⁻ | Deprotonated molecular ion |

| 183.1391 | C₁₁H₁₉O₂⁻ | Loss of formic acid (HCOOH) |

| 185.1547 | C₁₁H₂₁O₂⁻ | Decarboxylation (loss of CO₂) |

| 45.0033 | CHO₂⁻ | Formate anion from ester cleavage |

Isotope Dilution Mass Spectrometry for Absolute Quantification in Biological Matrices

For accurate and precise quantification of this compound in complex biological samples such as plasma or tissue extracts, stable isotope dilution mass spectrometry is the gold standard. nih.govnih.govsfrbm.org This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., with ²H or ¹³C) to the sample as an internal standard.

The internal standard is chemically identical to the analyte and thus behaves similarly during sample extraction, purification, and ionization, correcting for matrix effects and sample loss. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

| Step | Description | Rationale |

|---|---|---|

| 1. Internal Standard Spiking | A known quantity of a stable isotope-labeled this compound (e.g., d₄-8-(Formyloxy)undecanoic acid) is added to the biological sample. | Serves as an internal reference for accurate quantification. nih.govnih.gov |

| 2. Sample Preparation | Lipids are extracted from the matrix, typically using liquid-liquid or solid-phase extraction. | To isolate the analyte and remove interfering substances. |

| 3. LC Separation | The extract is injected into an HPLC or UPLC system, often with a C18 reversed-phase column, to separate the analyte from other lipids. | Reduces ion suppression and separates isomers. |

| 4. MS/MS Detection | The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the native analyte and the internal standard. | Provides high selectivity and sensitivity for quantification. nih.gov |

| 5. Quantification | A calibration curve is generated using known concentrations of the analyte and a fixed amount of the internal standard. The concentration in the sample is determined from the peak area ratio of the analyte to the internal standard. | Ensures accurate measurement by correcting for variations in sample processing and instrument response. |

Metabolomics and Lipidomics Approaches for Detection in Complex Systems

Metabolomics and lipidomics are comprehensive analytical approaches that aim to identify and quantify large numbers of metabolites or lipids in a biological system simultaneously. nih.govresearchgate.net Within these "omics" studies, this compound can be detected through both untargeted and targeted workflows.

In an untargeted lipidomics approach, LC-HRMS is used to acquire data on all detectable lipid species in a sample. The presence of this compound would be suggested by the detection of a feature with the accurate m/z corresponding to its molecular formula. Its identity would then be confirmed by comparing its retention time and MS/MS fragmentation spectrum to that of a pure chemical standard. researchgate.net

A targeted lipidomics approach would specifically search for this compound and other related lipids. This method, typically using LC-MS/MS with MRM, offers higher sensitivity and throughput for quantifying a predefined set of molecules and would be the method of choice if this compound is a known biomarker or metabolite of interest. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. omicsonline.orgweebly.com

1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC)

A complete structural assignment of this compound can be achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include a distinct singlet for the formyl proton, a multiplet for the methine proton at the C8 position, a triplet for the terminal methyl group, and signals for the methylene (B1212753) groups of the alkyl chain.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the carboxylic acid carbon, the formyl carbonyl carbon, the C8 methine carbon, and the carbons of the alkyl chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of the entire proton spin system along the undecanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and functional groups. For instance, a correlation between the formyl proton and the C8 carbon, as well as a correlation between the H8 proton and the formyl carbonyl carbon, would definitively confirm the position of the formyloxy group at C8.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (COOH) | ~11-12 (broad s) | ~179 | H2, H3 |

| 2 (CH₂) | ~2.35 (t) | ~34 | C1, C3, C4 |

| 3-7 (CH₂) | ~1.3-1.6 (m) | ~25-32 | Adjacent C atoms |

| 8 (CH) | ~5.1 (m) | ~74 | C7, C9, Formyl C |

| 9-10 (CH₂) | ~1.5 (m) | ~25-35 | Adjacent C atoms |

| 11 (CH₃) | ~0.9 (t) | ~14 | C9, C10 |

| Formyl (CHO) | ~8.1 (s) | ~161 | C8 |

Dynamic NMR for Conformational Exchange of the Compound

The formyl ester group in this compound may exhibit restricted rotation around the C8-O bond or the O-CHO bond, potentially leading to the existence of different conformers that are in equilibrium. Dynamic NMR (DNMR) is a technique used to study the rates of such conformational exchange processes. mdpi.com

By acquiring ¹H or ¹³C NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to atoms near the site of exchange. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of the line shapes at various temperatures can provide quantitative information about the energy barrier to rotation and the thermodynamics of the conformational equilibrium. For this compound, the signals of the formyl proton and the H8 proton would be the most sensitive probes for such a study.

Solid-State NMR for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable, non-destructive technique for investigating the structural and dynamic properties of this compound in its crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, SSNMR provides detailed information about the molecular conformation, polymorphism (the existence of different crystal forms), and intermolecular interactions, such as hydrogen bonding, in the solid phase.

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to enhance signal sensitivity for low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. For this compound, ¹³C CPMAS spectra would reveal distinct signals for each carbon atom in the molecule. The precise chemical shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing and molecular conformation.

Polymorphism can be readily identified, as different crystalline forms of the compound will exhibit unique ¹³C chemical shifts and relaxation times. Furthermore, SSNMR can elucidate the nature of hydrogen bonding. Carboxylic acids in the solid state typically form hydrogen-bonded dimers, which significantly affects the chemical shift of the carboxyl carbon. princeton.edu By analyzing these shifts, the integrity and nature of the dimer structure in crystalline this compound can be confirmed.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| C1 | Carboxylic Acid (-COOH) | 175-185 |

| C8 | Methylene (-CH(OCHO)-) | 70-80 |

| Formyl Carbon | Formate Ester (-OCHO) | 160-165 |

| C2-C7, C9-C11 | Aliphatic Methylene (-CH₂) | 20-40 |

| C11 | Terminal Methyl (-CH₃) | 10-15 |

Chromatographic Hyphenated Techniques

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the analysis of this compound, particularly within complex biological or chemical matrices.

GC-MS and LC-MS for Separation and Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary prerequisite for GC-MS analysis. The carboxylic acid functional group is typically converted into a more volatile ester, such as a methyl ester (FAME), to facilitate its passage through the GC column. marinelipids.ca

Once separated by the gas chromatograph, the derivatized molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the mass of the derivative, along with a series of fragment ions that form a characteristic pattern. This fragmentation pattern provides structural information, allowing for unambiguous identification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of modified fatty acids as it can handle less volatile and thermally labile compounds without derivatization. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) using a C8 or C18 column is commonly employed to separate this compound from other components in a mixture based on its hydrophobicity. nih.gov

The eluent from the LC column is directed into a mass spectrometer equipped with a soft ionization source, such as electrospray ionization (ESI). In negative-ion mode, ESI gently removes a proton from the carboxylic acid group, generating an abundant [M-H]⁻ ion, which directly provides the molecular weight of the intact molecule. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be performed by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate structural fragments, further confirming the identity of the compound. unitn.it

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Sample Volatility | Requires high volatility; derivatization is essential | Suitable for low-volatility compounds; no derivatization needed |

| Ionization Technique | Hard ionization (e.g., Electron Ionization) | Soft ionization (e.g., Electrospray Ionization) |

| Molecular Ion | Often weak or absent due to extensive fragmentation | Strong molecular ion ([M-H]⁻ or [M+H]⁺) is typically observed |

| Structural Information | From characteristic fragmentation patterns | From MS/MS fragmentation of the selected molecular ion |

| Primary Application | Quantification and identification in less complex mixtures | Analysis in complex biological matrices (e.g., plasma, tissue extracts) |

LC-NMR and SFC-NMR for Online Characterization of this compound

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination that provides unequivocal structural elucidation of analytes within a mixture. nih.gov As components, including this compound, elute from the LC column, they pass through a specialized NMR flow-cell. This allows for the acquisition of ¹H and ¹³C NMR spectra in real-time. This technique is particularly valuable for distinguishing between isomers that may have identical mass spectra but different chemical structures. For instance, positional isomers of the formyloxy group along the undecanoic acid chain could be definitively identified by their unique NMR spectral fingerprints.

Supercritical Fluid Chromatography-Nuclear Magnetic Resonance (SFC-NMR) offers an alternative with distinct advantages. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This provides separation characteristics that are intermediate between gas and liquid chromatography and is particularly effective for the analysis of lipids and chiral compounds. nih.govmdpi.com Coupling SFC with NMR is advantageous because the deuterated solvents required for NMR can be added post-column, and the CO₂ mobile phase is easily removed. When a chiral stationary phase is used in the SFC column, this technique can be used to separate the (R) and (S) enantiomers of this compound and acquire their individual NMR spectra online for stereochemical confirmation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Determination

The presence of a stereocenter at the C8 position makes this compound a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-8-(formyloxy)undecanoic acid and (S)-8-(formyloxy)undecanoic acid. Chiroptical spectroscopy techniques are essential for determining the absolute configuration and enantiomeric purity of such compounds.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The two enantiomers of this compound will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. researchgate.net

The determination of the absolute configuration involves a combined experimental and theoretical approach. First, the experimental VCD spectrum of an enantiomerically enriched sample is measured. Concurrently, the three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using quantum mechanical methods like Density Functional Theory (DFT). By comparing the calculated spectrum with the experimental one, a direct and unambiguous assignment of the absolute configuration can be made. nih.govnih.gov This method is also highly sensitive for determining the enantiomeric excess (ee) of a sample.

Radiochemical and Isotopic Tracer Techniques for Metabolic Pathway Studies

To understand the biological journey of this compound within a living system—its absorption, distribution, metabolism, and excretion (ADME)—radiochemical and isotopic tracer techniques are employed. These methods involve synthesizing the molecule with a specific atomic label, which can be either a radioactive isotope (like Carbon-14 or Tritium-3) or a stable heavy isotope (like Carbon-13 or Deuterium-2). nih.govnih.gov

The labeled this compound is administered to a biological system, such as cell cultures or animal models. biorxiv.org The fate of the compound is then traced by detecting the isotopic label in various biological samples (e.g., plasma, tissues, urine, expired air) over time.

Radiotracers (¹⁴C, ³H): These isotopes are detected by their radioactive decay, typically using liquid scintillation counting. This method is extremely sensitive and allows for the quantification of the parent compound and its metabolites even at very low concentrations. For example, by labeling the carboxyl carbon with ¹⁴C, its conversion to ¹⁴CO₂ via beta-oxidation can be monitored in expired air. wikipedia.orgslideshare.net

Stable Isotope Tracers (¹³C, ²H): These non-radioactive labels are detected by mass spectrometry, which can differentiate molecules based on the mass increase imparted by the heavy isotope. nih.govscilit.com LC-MS is commonly used to separate and identify metabolites containing the ¹³C label. This approach not only traces the metabolic pathway but also provides structural information on the metabolites formed. biorxiv.orgresearchgate.net

These tracer studies are fundamental to elucidating metabolic pathways, calculating flux rates through these pathways, and understanding how the formyloxy group influences the metabolism of the undecanoic acid backbone. youtube.com

Table 3: Isotopes Used in Metabolic Tracer Studies

| Isotope | Type | Key Properties | Detection Method |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | Long half-life (5730 years), Beta emitter | Liquid Scintillation Counting, Autoradiography |

| Tritium (³H) | Radioactive | Half-life of 12.32 years, Low-energy beta emitter | Liquid Scintillation Counting |

| Carbon-13 (¹³C) | Stable | Non-radioactive, natural abundance ~1.1% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Deuterium (²H) | Stable | Non-radioactive, mass increase of 1 Da per atom | Mass Spectrometry (MS) |

Computational and Theoretical Chemistry of 8 Formyloxy Undecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. If applied to 8-(Formyloxy)undecanoic acid, DFT studies could elucidate potential reaction mechanisms, such as its hydrolysis (the breaking of the formyloxy ester bond) or its oxidation. Researchers would be able to calculate the energy barriers for these reactions, identify transition states, and determine the most likely pathways for its degradation or metabolic transformation. This information is crucial for understanding the compound's stability and potential chemical fate.

An analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability.

Furthermore, calculating the electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This map would highlight electron-rich regions (negative potential), such as the oxygen atoms of the carboxyl and formyl groups, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

Hypothetical Data Table for Quantum Chemical Properties

| Computational Property | Hypothetical Value/Description | Significance |

|---|---|---|

| HOMO Energy | e.g., -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | e.g., +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | e.g., 8.7 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing a model of the molecule in a simulated box of solvent, typically water, to mimic physiological conditions.